3,5-Dichloropyridine
Overview
Description
3,5-Dichloropyridine: is an organic compound with the molecular formula C5H3Cl2N . It consists of a pyridine ring substituted with two chlorine atoms at the 3rd and 5th positions. This compound is one of the six isomers of dichloropyridine and is typically a white or colorless solid at room temperature .
Mechanism of Action
Target of Action
Dichloropyridines are known to be highly reactive due to their electron-deficient nature, which makes them susceptible to nucleophilic attack .
Mode of Action
The mode of action of 3,5-Dichloropyridine involves its interaction with nucleophiles. In this compound, the C4 site is an electrophilic region while C2 and C6 positions are nucleophilic sites . This suggests that the compound can undergo reactions at these sites, leading to various changes in the molecule.
Biochemical Pathways
It’s worth noting that dichloropyridines have been used as building blocks in the synthesis of various chemically relevant organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 65-67 °c . This could potentially influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-Dichloropyridine are not fully understood. It is known that it can interact with various enzymes and proteins. For example, it has been identified as a novel P2X7 receptor antagonist . The P2X7 receptor is a key player in inflammation and immunity, and its antagonists have potential therapeutic applications in inflammatory and neurodegenerative diseases .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that dichloropyridine-based compounds can have significant effects on cells. For instance, some compounds have been shown to inhibit the release of pro-inflammatory cytokines in THP-1 cells, a human monocytic cell line
Molecular Mechanism
It is known that it can act as an antagonist of the P2X7 receptor This suggests that it may exert its effects by binding to this receptor and inhibiting its function
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloropyridine can be synthesized through various methods. One common method involves the reaction of trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound . Another method involves the use of phosphoryl chloride in dry benzene, followed by extraction and purification steps .
Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of pyridine derivatives. The process typically involves the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki Reaction: Palladium acetate, arylboronic acids, and aqueous media.
Chlorination: Chlorine gas, thionyl chloride, or phosphoryl chloride.
Major Products:
3,5-Diarylpyridines: Formed through Suzuki reactions.
Other Substituted Pyridines: Depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
Chemistry: 3,5-Dichloropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It serves as a building block for the synthesis of biologically active molecules, such as antimalarial drugs like pyrimethamine and trimethoprim .
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex chemical entities .
Comparison with Similar Compounds
- 2,3-Dichloropyridine
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine
- 3,4-Dichloropyridine
Comparison: 3,5-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 2,6-Dichloropyridine has chlorine atoms at the 2nd and 6th positions, leading to different steric and electronic effects compared to this compound . This uniqueness makes this compound particularly valuable in certain synthetic applications where selective substitution is required.
Properties
IUPAC Name |
3,5-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGHPGAUFIJVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179307 | |
Record name | Pyridine, 3,5-dichloro- | |
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Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 3,5-Dichloropyridine | |
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Vapor Pressure |
0.77 [mmHg] | |
Record name | 3,5-Dichloropyridine | |
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CAS No. |
2457-47-8 | |
Record name | 3,5-Dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2457-47-8 | |
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Record name | 3,5-Dichloropyridine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457478 | |
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Record name | 3,5-DICHLOROPYRIDINE | |
Source | DTP/NCI | |
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Record name | Pyridine, 3,5-dichloro- | |
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Record name | 3,5-dichloropyridine | |
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Record name | 3,5-DICHLOROPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-dichloropyridine?
A1: The molecular formula of this compound is C5H3Cl2N, and its molecular weight is 148.00 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques including:
- Nuclear Quadrupole Resonance (NQR): Both 14N and 35Cl NQR studies have been performed, providing insights into charge transfer interactions. [, ]
- Infrared (IR) and Raman Spectroscopy: These techniques have been used to study vibrational modes, charge transfer complexes, and hydrogen bonding interactions. [, , ]
- UV-Visible Spectroscopy: UV-Vis spectroscopy, coupled with theoretical calculations, has been used to investigate electronic transitions and the influence of structural modifications on absorption properties. [, ]
- NMR Spectroscopy: 1H and 13C NMR have been employed for structural confirmation and to study the impact of substituents on chemical shifts. [, , ]
Q3: How do modifications to the this compound structure affect its biological activity?
A3: Structural modifications to this compound significantly impact its biological activity. For instance, introducing a benzamide group at the 4-position and alkoxy groups at various positions resulted in compounds with phosphodiesterase-4 (PDE4) inhibitory activity, potentially useful for treating inflammatory diseases like asthma. [] Another study found that replacing chlorine atoms with alkylthio groups led to compounds with herbicidal activity. []
Q4: Can this compound be used as a ligand in metal complexes?
A5: Yes, this compound can act as a ligand in various metal complexes. For example, it forms adducts with dimeric copper(II) carboxylates, influencing their magnetic and spectral properties. [, ] It can also form complexes with iron(III) porphyrinates, contributing to the control of spin state in these systems. []
Q5: What is the role of this compound N-oxide in gold-catalyzed reactions?
A6: this compound N-oxide acts as an oxidant in gold-catalyzed reactions, influencing chemoselectivity. In the oxidative cyclization of 3,5-dien-1-ynes, it promotes the formation of cyclopentadienyl aldehydes through a prior enyne cyclization pathway. [] Similarly, in the intermolecular oxidation of terminal alkynes, it facilitates the synthesis of α-mesyloxy ketones via α-oxo gold carbene intermolecular O–H insertion. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound.
- Electronic Properties: HOMO-LUMO energy gaps, electron distribution, and molecular electrostatic potential. [, ]
- Spectroscopic Properties: Vibrational frequencies, IR and Raman intensities, and UV-Vis absorption spectra. []
- Reaction Mechanisms: Stability of lithiated species and regioselectivity in selenium insertion reactions. []
- Structural Properties: Geometry optimization and prediction of molecular structures. [, ]
Q7: What analytical methods are used to characterize and quantify this compound?
A7: Various analytical techniques are employed for the characterization and quantification of this compound and its derivatives:
- HPLC: High-performance liquid chromatography (HPLC) is used to assess the purity of synthesized compounds. []
- Calvet Microcalorimetry: Used to determine thermodynamic properties like enthalpies of vaporization and sublimation. []
- X-ray Diffraction: Single-crystal and powder X-ray diffraction provide information about crystal structures, bond lengths, and intermolecular interactions. [, , , ]
Q8: Can this compound undergo phase transitions?
A10: Yes, this compound exhibits temperature-dependent phase transitions. Studies using calorimetry, X-ray diffraction, and NQR have identified three distinct phases with different crystal structures and molecular arrangements. []
Q9: How is this compound synthesized?
A9: this compound can be synthesized through various methods, including:
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